Cas no 1156845-41-8 (1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)

1-Phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is a fluorinated amino alcohol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a phenyl group and a trifluoroethylamine moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. The presence of the trifluoroethyl group can improve lipophilicity and influence electronic properties, making it useful in medicinal chemistry for drug design. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders or requiring fluorinated modifications for improved pharmacokinetics. Its chiral center also allows for enantioselective applications in asymmetric synthesis.
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol structure
1156845-41-8 structure
商品名:1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol
CAS番号:1156845-41-8
MF:C10H12F3NO
メガワット:219.203593254089
CID:5186506
PubChem ID:43388815

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, α-[[(2,2,2-trifluoroethyl)amino]methyl]-
    • 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol
    • インチ: 1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
    • InChIKey: CUAMZJAIAHGNJK-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(O)CNCC(F)(F)F

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-146438-0.25g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
0.25g
$814.0 2023-06-06
Enamine
EN300-146438-0.05g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
0.05g
$744.0 2023-06-06
Enamine
EN300-146438-10.0g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
10g
$3807.0 2023-06-06
Enamine
EN300-146438-2.5g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
2.5g
$1735.0 2023-06-06
Enamine
EN300-146438-1000mg
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
1000mg
$884.0 2023-09-29
Enamine
EN300-146438-0.1g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
0.1g
$779.0 2023-06-06
Enamine
EN300-146438-1.0g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
1g
$884.0 2023-06-06
Enamine
EN300-146438-5.0g
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
5g
$2566.0 2023-06-06
Enamine
EN300-146438-50mg
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
50mg
$744.0 2023-09-29
Enamine
EN300-146438-100mg
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
1156845-41-8
100mg
$779.0 2023-09-29

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 関連文献

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-olに関する追加情報

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is a versatile organic compound with the CAS registry number 1156845-41-8. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a phenyl group attached to an ethanamine backbone, with a trifluoroethyl substituent and a hydroxyl group. This combination of functional groups makes it highly reactive and suitable for a wide range of chemical reactions.

Recent studies have highlighted the importance of trifluoroethyl groups in enhancing the stability and reactivity of organic compounds. The presence of this group in 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol significantly influences its physical and chemical properties. For instance, the trifluoroethyl group contributes to the compound's ability to act as a nucleophile in various substitution reactions, making it a valuable intermediate in organic synthesis.

The phenyl group in the molecule plays a crucial role in determining its aromaticity and electronic properties. This aromaticity not only stabilizes the molecule but also enhances its ability to participate in π-interactions, which are essential in many biochemical and pharmaceutical applications. Recent research has explored the use of this compound as a building block for synthesizing complex molecules with potential medicinal properties.

One of the most promising applications of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is in the field of drug discovery. Its unique structure allows it to serve as a precursor for creating bioactive compounds with specific pharmacological properties. For example, studies have shown that derivatives of this compound can exhibit anti-inflammatory and antioxidant activities, making them potential candidates for developing new therapeutic agents.

In addition to its medicinal applications, this compound has also found utility in materials science. The trifluoroethyl group imparts fluorine-based properties to the molecule, which can be advantageous in creating materials with enhanced thermal stability and chemical resistance. Researchers are actively exploring its potential as a component in advanced polymers and coatings.

The synthesis of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol involves a multi-step process that typically begins with the preparation of the trifluoroethyl intermediate. This is followed by nucleophilic substitution or addition reactions to introduce the phenyl and hydroxyl groups. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, enabling larger-scale production for industrial applications.

From an environmental standpoint, understanding the degradation pathways of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound can undergo biodegradation. However, further research is needed to fully understand its environmental fate and ensure sustainable practices during its production and use.

In conclusion, 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1

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